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3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Cat. No.: B12564181
CAS No.: 185195-45-3
M. Wt: 181.01 g/mol
InChI Key: NPONHQROCKGAME-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexadiene and Halogenated Diol Chemistry

3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- belongs to the broader classes of cyclohexadienes and halogenated diols. Cyclohexadienes are six-membered rings containing two double bonds, which can be either conjugated or isolated. The conjugated diene system in 3,5-cyclohexadiene-1,2-diol makes it a potential participant in pericyclic reactions, most notably the Diels-Alder reaction. researchgate.netyoutube.com The presence of two chlorine atoms and two hydroxyl groups on the ring significantly influences its electronic properties and reactivity compared to the parent cyclohexadiene.

Halogenated diols are a class of organic compounds that contain at least one halogen atom and two hydroxyl groups. The specific placement of the chloro and hydroxyl groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- imparts a distinct stereochemistry and reactivity profile. The interaction between these functional groups can lead to unique intramolecular interactions and influence the compound's conformational preferences.

The microbial oxidation of aromatic compounds is a key route to producing related cis-dihydroxylated cyclohexadiene derivatives. researchgate.net This biocatalytic approach often offers high stereoselectivity, a crucial aspect for the synthesis of chiral molecules. While direct microbial synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is not extensively documented in widely available literature, the established enzymatic pathways for converting substituted benzenes to corresponding diols provide a conceptual framework for its potential formation from dichlorinated aromatic precursors.

Historical Trajectory of Research on Dichlorinated Cyclohexadienediols

The study of chlorinated cyclodiene compounds gained significant momentum in the mid-20th century, primarily due to their application as insecticides. epa.gov However, the focus on specific dichlorinated cyclohexadienediols as synthetic intermediates and subjects of detailed chemical investigation is a more recent development. Early research in this area was often intertwined with the broader exploration of microbial metabolism of chlorinated aromatic hydrocarbons.

The initial impetus for studying compounds like dichlorinated cyclohexadienediols arose from environmental science, where understanding the biodegradation pathways of persistent organic pollutants, such as dichlorobenzenes, was crucial. Researchers discovered that certain microorganisms could enzymatically convert these aromatic compounds into dihydroxylated, dearomatized intermediates.

Methodological Approaches Dominating Initial Investigations of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The initial investigation of novel compounds like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- typically involves a combination of synthetic methods and analytical techniques for structural elucidation.

Synthesis: The primary route envisioned for the synthesis of dichlorinated cyclohexadienediols is through the microbial oxidation of corresponding dichlorinated aromatic precursors. This biocatalytic approach utilizes dioxygenase enzymes found in various bacteria. For instance, organisms capable of degrading chlorobenzene (B131634) have been shown to produce chloro-substituted cyclohexadiene diols. While specific reports detailing the isolation of the 3,6-dichloro isomer are limited, this methodology remains the most probable avenue for its initial synthesis.

Structural Elucidation: Once synthesized, a battery of spectroscopic and analytical techniques would be employed to confirm the structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework and the connectivity of the molecule. The chemical shifts and coupling constants of the protons and carbons would provide definitive evidence for the placement of the double bonds, the hydroxyl groups, and the chlorine atoms.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure. High-resolution mass spectrometry would provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C=C stretch of the alkene moieties.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including the precise bond lengths, bond angles, and stereochemical relationships of the substituents in the solid state.

The following table summarizes the key properties of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-:

PropertyValue
Molecular Formula C₆H₆Cl₂O₂
Molecular Weight 181.01 g/mol
IUPAC Name 3,6-dichloro-3,5-cyclohexadiene-1,2-diol

Data sourced from chemical databases. Please note that experimentally determined values may vary.

Overview of Current Research Trajectories and Open Questions Concerning 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Current research on functionalized cyclohexadienediols is largely driven by their potential as versatile building blocks in organic synthesis. While specific research trajectories for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- are not extensively documented, several areas of investigation can be extrapolated from studies on analogous compounds.

Potential Research Areas:

Asymmetric Synthesis: A major focus in the broader field is the development of highly enantioselective methods for the synthesis of chiral cyclohexadienediols. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, this would involve screening and engineering dioxygenase enzymes for the specific and efficient conversion of 1,4-dichlorobenzene.

Functionalization and Derivatization: The diene and diol functionalities of the molecule offer multiple sites for further chemical modification. Research could explore reactions such as epoxidation, dihydroxylation, and cycloadditions to create a diverse range of complex molecular architectures. The Diels-Alder reaction, in particular, represents a powerful tool for constructing polycyclic systems from this diene. researchgate.netyoutube.com

Applications in Target-Oriented Synthesis: The chiral, functionalized six-membered ring of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it an attractive starting material for the synthesis of natural products and pharmaceuticals. The stereochemistry of the diol and the presence of the chlorine atoms could be strategically utilized to control the stereochemical outcome of subsequent synthetic steps.

Open Questions:

What are the optimal biocatalytic systems for the high-yield, enantiopure production of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-?

What is the full scope of the reactivity of this compound, particularly in stereoselective transformations?

Can the chlorine atoms be selectively replaced or modified to introduce further molecular diversity?

What are the specific applications of this compound as a chiral building block in the synthesis of biologically active molecules?

The following table presents a hypothetical overview of the reactivity of the functional groups present in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, which could guide future research.

Functional GroupPotential Reactions
Conjugated Diene Diels-Alder Cycloaddition, [2+2] Cycloaddition, Epoxidation, Dihydroxylation
Hydroxyl Groups Etherification, Esterification, Oxidation to Ketones
Chloro Substituents Nucleophilic Substitution (under specific conditions), Reductive Dehalogenation

This table is illustrative and based on the general reactivity of the functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2O2 B12564181 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- CAS No. 185195-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185195-45-3

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

3,6-dichlorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H

InChI Key

NPONHQROCKGAME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(=C1)Cl)O)O)Cl

Origin of Product

United States

Retrosynthetic Analysis and Advanced Synthetic Pathways for 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Strategic Disconnections and Precursor Identification for 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the primary disconnections involve the carbon-oxygen and carbon-chlorine bonds.

A logical retrosynthetic approach begins by disconnecting the vicinal diol functionality. This leads back to a dichlorinated cyclohexadiene precursor. The challenge then becomes the regioselective synthesis of this specific diene. A powerful method for the synthesis of cyclohexadienes from aromatic precursors is the Birch reduction. This suggests that a plausible starting material is a dichlorinated benzene (B151609).

Considering the substitution pattern of the target molecule (chlorines at C3 and C6, diol at C1 and C2), a 1,2-dichlorobenzene (B45396) precursor is a strategic choice. The reduction of 1,2-dichlorobenzene can lead to a mixture of dichlorinated 1,4-cyclohexadiene (B1204751) and 1,3-cyclohexadiene (B119728) isomers, from which the desired precursor for dihydroxylation can potentially be isolated.

An alternative, though potentially more complex, strategy would involve a Diels-Alder cycloaddition. wikipedia.orgorganic-chemistry.org This would require the synthesis of a suitably substituted 1,3-diene and a dienophile that would allow for the introduction of the diol and chlorine atoms in the correct positions. wikipedia.orgorganic-chemistry.org However, the Birch reduction pathway appears more direct for achieving the target substitution pattern.

Multistep Organic Synthesis Methodologies Applied to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This multi-step process requires careful control over stereochemistry and regiochemistry at each stage.

Stereoselective and Stereospecific Synthesis of the Cyclohexadiene Moiety

The core of the target molecule is the cyclohexadiene ring. A key method for its synthesis from an aromatic precursor is the Birch reduction. This reaction involves the dissolution of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com

An alternative approach to the cyclohexene (B86901) core, which is a precursor to the diene, is the Diels-Alder reaction. slideshare.netcerritos.edu This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.org For instance, a reaction between a dichlorinated diene and a dienophile with latent hydroxyl groups could be envisioned. researchgate.net

Regioselective Introduction of Hydroxyl Functionalities

With the dichlorinated cyclohexadiene in hand, the next crucial step is the introduction of the 1,2-diol. This transformation, known as dihydroxylation, can be achieved with high stereoselectivity.

For a syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, osmium tetroxide (OsO₄) is a classic and highly reliable reagent. libretexts.orglibretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved reductively (e.g., with NaHSO₃ or H₂S) to yield the cis-diol. libretexts.orgyoutube.com Due to the toxicity and expense of OsO₄, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are often employed. youtube.com

Another reagent for syn-dihydroxylation is cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. youtube.comyoutube.com This method is often less selective and can lead to over-oxidation, but it provides a visual confirmation as the purple permanganate is converted to a brown manganese dioxide precipitate. youtube.com

For an anti-dihydroxylation, which would yield a trans-diol, a two-step procedure is required. First, the alkene is epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened via acid-catalyzed hydrolysis (e.g., with aqueous acid), leading to the trans-diol. libretexts.orgyoutube.com

The choice between these methods would determine the relative stereochemistry of the hydroxyl groups in the final product.

Halogenation Strategies for Dichlorination at Specific Ring Positions

In the proposed synthesis starting from 1,2-dichlorobenzene, the chlorine atoms are incorporated from the beginning. This strategy circumvents the challenges of direct, regioselective chlorination of a cyclohexadiene-diol, which can be difficult to control and may lead to a mixture of products and potential aromatization.

However, if one were to consider an alternative pathway starting from a non-halogenated cyclohexadiene-diol, direct chlorination would be necessary. Such a reaction would likely involve an electrophilic addition mechanism. Reagents like chlorine (Cl₂) in an inert solvent could be used, but controlling the regioselectivity to achieve the desired 3,6-dichloro substitution pattern on a diene system would be a significant synthetic hurdle. The reaction could proceed via a 1,2- or 1,4-addition, and allylic chlorination could also occur as a competing pathway.

Modern photocatalytic methods using iron and sulfur catalysts with blue light have emerged for more precise and environmentally friendly chlorination of organic molecules, which could potentially offer better control in such synthetic strategies. rice.edu

Protecting Group Chemistry in the Synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. The 1,2-diol moiety in the target molecule is susceptible to oxidation and can act as a nucleophile. If further chemical modifications were planned, protecting the diol would be essential.

Cyclic acetals and ketals are the most common protecting groups for 1,2-diols. uchicago.edu They are easily installed under acidic conditions and are stable to a wide range of non-acidic reagents. uchicago.edu For example, reacting the diol with acetone (B3395972) in the presence of an acid catalyst (e.g., para-toluenesulfonic acid) forms a five-membered ring known as an acetonide (or isopropylidene ketal). youtube.com This protection can be readily removed by treatment with aqueous acid.

Another class of protecting groups for diols is silyl (B83357) ethers. However, forming a cyclic silyl ether across a 1,2-diol is less common than forming an acetal (B89532). The choice of protecting group depends on the specific reaction conditions that it needs to withstand. utsouthwestern.edu

Table 1: Common Protecting Groups for 1,2-Diols

Protecting Group Formation Reagents Stability Deprotection Conditions
Acetonide (Isopropylidene Ketal) Acetone, Acid Catalyst (e.g., PTSA) Basic, reductive, oxidative conditions Mild aqueous acid
Cyclohexylidene Ketal Cyclohexanone, Acid Catalyst Similar to acetonide, more lipophilic Aqueous acid
Benzylidene Acetal Benzaldehyde, Acid Catalyst Basic, reductive, oxidative conditions Acid hydrolysis, hydrogenolysis

| Di-tert-butylsilylene (DTBS) | Di-tert-butylsilyl bis(triflate), Base | Acidic and basic conditions | Fluoride source (e.g., TBAF, HF) |

Green Chemistry Principles in the Synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves evaluating each step for its environmental impact.

The proposed Birch reduction, while effective, has significant environmental drawbacks. It uses liquid ammonia, a volatile and corrosive gas, and metallic sodium, which is highly reactive and dangerous to handle. Finding a catalytic, less hazardous method for the partial reduction of aromatics remains a major goal in green chemistry.

The dihydroxylation step using osmium tetroxide is another area of concern due to the high toxicity and cost of osmium. The use of catalytic amounts of OsO₄ with a stoichiometric, safer co-oxidant like hydrogen peroxide or NMO is a step towards a greener process. libretexts.org Alternatively, biocatalytic methods using engineered enzymes (e.g., dioxygenases) could offer a highly selective and environmentally benign route to cis-diols from aromatic precursors, potentially bypassing both the Birch reduction and the need for heavy metal oxidants.

Furthermore, the choice of solvents, minimization of waste through high-yield reactions (atom economy), and the use of renewable starting materials are all key considerations in a green synthetic design. researchgate.net For instance, replacing chlorinated solvents with safer alternatives like ethanol, water, or ionic liquids where possible can significantly reduce the environmental footprint of the synthesis. researchgate.net Recently developed photocatalytic methods for chlorination represent a greener alternative to traditional methods, often operating under milder conditions with less hazardous reagents. rice.edu

Derivatization and Functionalization Strategies for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Analogues

The rich functionality of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- provides numerous handles for further chemical transformations, leading to a diverse range of analogues. The diol, the diene, and the chloro substituents can all be targeted for modification.

The vicinal diol moiety is a prime site for derivatization. It can be protected using standard protecting groups for diols, such as acetonides or silyl ethers, to modulate its reactivity and solubility. The diol can also be converted to other functional groups. For instance, oxidation of the diol would lead to the corresponding dione, 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-. epa.gov Conversely, selective mono-oxidation or mono-derivatization could provide access to asymmetrically functionalized products.

The conjugated diene system is amenable to a variety of transformations, most notably cycloaddition reactions. The Diels-Alder reaction, in particular, offers a powerful tool for the construction of complex bicyclic systems. organic-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The reactivity of the diene in such reactions will be influenced by the electronic effects of the chlorine and hydroxyl substituents. It is anticipated that the electron-withdrawing nature of the chlorine atoms may decrease the reactivity of the diene towards electron-poor dienophiles in a normal electron demand Diels-Alder reaction. Conversely, this could enhance its reactivity in inverse electron demand Diels-Alder reactions.

The chlorine atoms themselves can potentially be displaced by other nucleophiles under suitable conditions, although this may require activation, for example, through the formation of an organometallic intermediate. Alternatively, reductive dehalogenation could be employed to generate the parent 3,5-cyclohexadiene-1,2-diol or a mono-chlorinated analogue.

The following table summarizes some potential derivatization strategies for analogues of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, based on the known reactivity of similar functionalized cyclohexadienes.

Functional Group Reaction Type Reagents and Conditions Product Type
DiolProtectionAcetone, acid catalystAcetonide protected diol
DiolOxidationPCC, PDC, or Swern oxidationDione or hydroxy-ketone
DieneDiels-Alder ReactionMaleic anhydride, heatBicyclic adduct
DieneEpoxidationm-CPBAMono- or di-epoxide
Chloro SubstituentReductive DehalogenationH₂, Pd/C or other reducing agentsDehalogenated diol

It is important to note that the specific conditions and outcomes of these reactions would need to be empirically determined for the 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- system. The interplay of the different functional groups will undoubtedly lead to unique reactivity profiles.

Advanced Structural Elucidation and Conformational Dynamics of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

High-Resolution Spectroscopic Methodologies for Structural Assignment

The definitive assignment of the complex three-dimensional structure of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- necessitates the application of a suite of high-resolution spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous determination of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, both ¹H and ¹³C NMR spectroscopy are indispensable.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The vinyl protons on the cyclohexadiene ring are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bonds. The protons attached to the carbons bearing the hydroxyl groups (C1 and C2) would appear at a characteristic chemical shift, further influenced by the electronegativity of the oxygen atoms. The protons of the hydroxyl groups themselves would present as broad singlets, with their chemical shift being sensitive to solvent, concentration, and temperature.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, allowing for the tracing of the proton network within the ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

The stereochemistry of the diol can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). For instance, the spatial proximity of the two hydroxyl groups in a cis-diol configuration would result in a cross-peak in the NOESY spectrum, which would be absent in the trans-isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~4.0 - 4.5d
H2~4.0 - 4.5d
H4~5.8 - 6.2d
H5~5.8 - 6.2d
OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

CarbonPredicted Chemical Shift (ppm)
C1~70 - 75
C2~70 - 75
C3~125 - 130
C4~120 - 125
C5~120 - 125
C6~125 - 130

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C=C stretching vibrations of the diene system would appear in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations would be observed around 1000-1200 cm⁻¹, and the C-Cl stretching vibrations would be found in the lower frequency region of 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations would give rise to strong Raman signals, aiding in the confirmation of the diene system.

Table 3: Characteristic IR Absorption Frequencies for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C=CStretching1600 - 1680
C-OStretching1000 - 1200
C-ClStretching600 - 800

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, with a molecular formula of C₆H₆Cl₂O₂, the expected monoisotopic mass is approximately 179.9745 amu. chemspider.com

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing structural information. The fragmentation pattern would likely involve the loss of water (H₂O), chlorine (Cl), or hydrochloric acid (HCl) from the molecular ion. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Ionm/z (relative abundance)
[M]⁺180/182/184 (isotope pattern for 2 Cl)
[M-H₂O]⁺162/164/166
[M-Cl]⁺145/147
[M-HCl]⁺144/146

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

While spectroscopic methods provide information about the structure in solution, X-ray crystallography and electron diffraction are the definitive techniques for determining the three-dimensional arrangement of atoms in the solid state.

The primary output of a crystallographic study is a detailed set of geometric parameters for the molecule.

Table 5: Expected Bond Lengths in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

BondExpected Length (Å)
C=C~1.34
C-C~1.50
C-O~1.43
O-H~0.96
C-Cl~1.74
C-H~1.09

Table 6: Expected Bond Angles in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

AngleExpected Value (°)
C=C-C~120
C-C-C~112 (sp³ carbons)
C-C-O~109.5
C-C-Cl~110

The dihedral angles within the cyclohexadiene ring are of particular importance as they define the ring's conformation. In a non-planar cyclohexadiene ring, these angles will deviate significantly from 0° or 180°. The specific values of the dihedral angles would confirm the boat-like or twist-boat conformation of the ring, which is expected for a cyclohexadiene system. The relative orientation of the substituents (hydroxyl and chloro groups) would also be precisely determined from these dihedral angles, confirming the stereochemical relationships established by NMR.

Conformational Analysis and Isomerism of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The conformational landscape of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to be complex, governed by the interplay of the partially unsaturated six-membered ring and the stereoelectronic effects of the chloro and hydroxyl substituents. The presence of multiple stereocenters and the restricted rotation around the double bonds give rise to a number of potential stereoisomers.

Ring Puckering and Substituent Orientations

The 3,5-cyclohexadiene ring is not planar. It typically adopts a puckered conformation to alleviate steric strain. The two most likely conformations are the boat and the skew-boat (or twist-boat) forms. In the case of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the specific isomer (i.e., the relative stereochemistry of the hydroxyl and chloro groups) would significantly influence the preferred conformation.

The substituents can occupy either axial or equatorial positions, or in the case of the skew-boat conformation, pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers would be determined by several factors:

Steric Hindrance: Interactions between bulky substituents (chlorine atoms and hydroxyl groups) will destabilize certain conformations. For instance, a conformation with multiple large groups in close proximity would be energetically unfavorable.

Allylic Strain: The interaction between substituents on the sp2-hybridized carbons and the adjacent sp3-hybridized carbons can also influence conformational preference.

Electronic Effects: The electronegativity of the chlorine and oxygen atoms can lead to dipole-dipole interactions that either stabilize or destabilize certain arrangements.

Without experimental data (such as X-ray crystallography or high-level computational studies), the precise dihedral angles and the dominant conformation in solution or the solid state for any given isomer of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- remain speculative.

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

The presence of two hydroxyl groups in a 1,2-relationship on the cyclohexadiene ring introduces the possibility of intramolecular hydrogen bonding. This occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group.

Spectroscopic techniques such as Infrared (IR) spectroscopy would be instrumental in detecting the presence of intramolecular hydrogen bonding. A broadened O-H stretching band at a lower frequency compared to a free hydroxyl group would be indicative of such an interaction.

Dynamic Spectroscopic Studies of Conformational Equilibria

It is highly probable that 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- exists as a mixture of rapidly interconverting conformers in solution at room temperature. The energy barriers between these conformers are likely to be relatively low.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be the primary tool to investigate these dynamic equilibria. At high temperatures, the rate of interconversion would be fast on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of interconversion would decrease. If the energy barrier is sufficiently high, the exchange may be slow enough at low temperatures to allow for the observation of distinct signals for each of the major conformers present in the equilibrium.

By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange. This would provide valuable insight into the relative stabilities of the conformers and the energy barriers separating them. However, no such studies have been reported for this specific compound.

Chiroptical Spectroscopy for Enantiomeric Characterization of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The presence of chiral centers in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- means that it can exist as enantiomers. Chiroptical techniques are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational preferences of the molecule in solution.

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the conjugated diene system is a chromophore that would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the helicity of the diene system and the spatial arrangement of the substituents. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer with a specific conformation. By comparing the experimental CD spectrum to the calculated spectra, the absolute configuration of the enantiomer could be assigned.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays Cotton effects in the regions of absorption of the molecule's chromophores.

Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly the sign of the Cotton effect, is related to the stereochemistry of the molecule. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the diene chromophore would be expected to dominate the ORD spectrum.

In the absence of any published experimental or theoretical chiroptical data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a detailed analysis of its enantiomeric characterization is not possible.

Reaction Chemistry and Mechanistic Investigations of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Reactivity at the Hydroxyl Functionalities

The presence of vicinal hydroxyl groups on the cyclohexadiene ring allows for a range of reactions typical of diols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl groups of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- are expected to undergo standard esterification and etherification reactions, which are commonly employed to protect the diol functionality during further synthetic transformations.

Esterification: The diol can be converted to its corresponding diester by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield the diacetate derivative. The kinetic resolution of similar trans-cycloalkane-1,2-diols has been achieved through enantioselective Steglich esterification, suggesting that such methods could be applicable for the chiral resolution of the title compound.

Etherification: Ether derivatives can be formed, for example, by reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis). A common strategy for protecting 1,2-diols is the formation of cyclic acetals or ketals. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst would form the corresponding acetonide. This protection strategy is frequently used in the chemistry of related cyclohexadiene diols to control the facial selectivity of subsequent reactions.

Table 1: Illustrative Esterification and Etherification Reactions (Based on general reactions of 1,2-diols)

Reaction TypeReagentCatalyst/ConditionsExpected Product
AcetylationAcetic AnhydridePyridine3,6-dichloro-1,2-diacetoxy-3,5-cyclohexadiene
BenzoylationBenzoyl ChlorideTriethylamine, DMAP1,2-bis(benzoyloxy)-3,6-dichloro-3,5-cyclohexadiene
Acetonide Formation2,2-Dimethoxypropanep-Toluenesulfonic acid3,6-dichloro-cis-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxole

Oxidation and Reduction Pathways of the Diol Moiety

The oxidation state of the diol can be readily altered. Oxidation can lead to dicarbonyl compounds or ring cleavage, while reduction would result in the corresponding saturated diol.

Oxidation: Mild oxidation of the vicinal diol moiety would be expected to yield an α-hydroxy ketone, and further oxidation would produce the corresponding 1,2-dione, 3,6-dichloro-3,5-cyclohexadiene-1,2-dione. Stronger oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would likely cleave the carbon-carbon bond between the hydroxyl-bearing carbons, leading to the formation of a dialdehyde. The oxidation of related cyclohexanediol derivatives with systems like 12-tungstophosphoric acid-hydrogen peroxide has been shown to yield dicarboxylic acids through oxidative cleavage. researchgate.net

Reduction: Catalytic hydrogenation of the diene system would also reduce the double bonds, leading to the formation of 3,6-dichlorocyclohexane-1,2-diol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions.

Transformations of the Cyclohexadiene Ring System

The conjugated diene system, substituted with chlorine atoms, is the site of several key transformations, including aromatization, cycloaddition, and addition reactions.

Aromatization and Dehydrohalogenation Reactions

The cyclohexadiene ring possesses a driving force to aromatize to a more stable benzene (B151609) ring system. This can be achieved through dehydrohalogenation or oxidation.

Aromatization: Aromatization of cyclohexadiene diols can be accomplished using a variety of oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the aromatization of similar cyclohexadiene systems. google.com Enzymatic aromatization of the parent 3,5-cyclohexadiene-1,2-diol to catechol is a known biotransformation, suggesting that analogous chemical pathways are feasible. metanetx.org For the title compound, oxidation accompanied by elimination of the chlorine atoms would lead to the formation of a substituted catechol.

Dehydrohalogenation: Treatment with a strong base could induce the elimination of hydrogen chloride (HCl) from the molecule. A two-fold elimination would lead to the formation of a dichlorinated benzene derivative. The regiochemistry of the elimination would be influenced by the stability of the resulting aromatic product.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Diene

The conjugated diene system of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. metanetx.org The stereochemical outcome of these reactions is of significant interest.

The Diels-Alder reaction involves the reaction of the diene with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The presence of the hydroxyl groups can direct the stereoselectivity of the cycloaddition. In studies with the parent cis-3,5-cyclohexadiene-1,2-diol, cycloadditions often show facial selectivity, with the dienophile approaching from the face anti to the hydroxyl groups. However, protecting the diol as a cyclic acetal (B89532) can alter this selectivity. The chlorine substituents on the diene are electron-withdrawing, which can influence the reactivity of the diene in so-called "inverse-electron-demand" Diels-Alder reactions.

Table 2: Representative Diels-Alder Reactions of Analogous Cyclohexadiene Diols

DieneDienophileConditionsMajor Product StereochemistryReference
cis-3,5-Cyclohexadiene-1,2-diol acetonideMaleimideBenzene, refluxanti addition
cis-3,5-Cyclohexadiene-1,2-diol acetonideAcetylenic dienophilesBenzene, refluxExclusive anti addition
cis-3,5-Cyclohexadiene-1,2-diolAzo dienophilesVariousPredominantly syn adduct

Electrophilic and Nucleophilic Additions to the Double Bonds

The double bonds of the cyclohexadiene ring are susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the chlorine atoms would deactivate the diene towards electrophilic attack and influence the regioselectivity of the addition.

Nucleophilic Addition: While the electron-rich diene system is less prone to direct nucleophilic attack, such reactions can occur if the ring is activated by strongly electron-withdrawing groups or through the formation of an organometallic complex. For example, nucleophilic addition to anisole-chromium tricarbonyl complexes has been shown to produce substituted cyclohexadiene derivatives. metanetx.org It is also conceivable that after oxidation of the diol to a dione, the resulting electron-deficient ring would become highly susceptible to nucleophilic conjugate addition.

Reactivity Associated with Chlorine Substituents

The two chlorine atoms on the cyclohexadiene ring are key reactive sites. Their position on the conjugated diene system influences their reactivity towards nucleophilic substitution and reductive dehalogenation.

Nucleophilic Substitution Reactions at Halogenated Centers

Direct nucleophilic substitution at the vinylic C-Cl bonds of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to be challenging under standard SN2 conditions due to the increased s-character of the sp2-hybridized carbon and potential steric hindrance. However, under specific conditions, such as those favoring addition-elimination or elimination-addition (benzyne-type) mechanisms, substitution may occur. The presence of the diol functionality could also influence the reactivity, potentially through intramolecular hydrogen bonding or by acting as a directing group.

While specific experimental data for this compound is scarce, the table below illustrates hypothetical outcomes of nucleophilic substitution reactions with various nucleophiles, based on general principles of vinyl halide reactivity.

Nucleophile (Nu⁻)Reagent ExamplePotential Product(s)Plausible Mechanism
HydroxideSodium Hydroxide3-chloro-5-hydroxy-3,5-cyclohexadiene-1,2-diolAddition-Elimination
AlkoxideSodium Methoxide3-chloro-5-methoxy-3,5-cyclohexadiene-1,2-diolAddition-Elimination
AmideSodium Amide3-amino-5-chloro-3,5-cyclohexadiene-1,2-diolElimination-Addition
ThiolateSodium Thiophenoxide3-chloro-5-(phenylthio)-3,5-cyclohexadiene-1,2-diolAddition-Elimination

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, this reaction could proceed either partially, to yield monochlorinated diols, or fully, to produce 3,5-cyclohexadiene-1,2-diol. The choice of reducing agent and reaction conditions would be crucial in controlling the extent of dehalogenation.

Although specific studies on this compound are not prevalent, various established methods for the reductive dehalogenation of chlorinated organic compounds could be applicable.

Reagent/SystemExpected Product(s)General Reaction Conditions
Metal Hydrides (e.g., LiAlH₄)3,5-Cyclohexadiene-1,2-diolAnhydrous ether or THF
Dissolving Metal Reduction (e.g., Na/NH₃)3,5-Cyclohexadiene-1,2-diolLow temperature (-78 °C)
Catalytic Hydrogenation (e.g., H₂, Pd/C)3,5-Cyclohexadiene-1,2-diol or Cyclohexane-1,2-diolPressurized H₂ gas, various solvents
Radical-based Reductants (e.g., Bu₃SnH, AIBN)3,5-Cyclohexadiene-1,2-diolInert solvent, radical initiator

This table outlines potential strategies for reductive dehalogenation and the likely products based on the general reactivity of chlorinated compounds.

Catalytic Transformations Involving 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The vinyl chloride moieties in 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- present opportunities for various carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. Furthermore, the diol functionality is a handle for transformations mediated by organocatalysts.

Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The C-Cl bonds in the target molecule could potentially undergo reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon substituents. The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions to overcome the relative inertness of vinyl chlorides.

Specific examples for 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- are not documented in the available literature. The following table summarizes potential transition metal-catalyzed reactions.

Reaction NameTypical CatalystCoupling PartnerPotential Product
Suzuki CouplingPd(PPh₃)₄Arylboronic acid3-Aryl-5-chloro-3,5-cyclohexadiene-1,2-diol
Stille CouplingPdCl₂(PPh₃)₂Organostannane3-Alkenyl-5-chloro-3,5-cyclohexadiene-1,2-diol
Heck CouplingPd(OAc)₂Alkene3-Alkenyl-5-chloro-3,5-cyclohexadiene-1,2-diol
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkyne3-Alkynyl-5-chloro-3,5-cyclohexadiene-1,2-diol

This table illustrates potential applications of transition metal-catalyzed cross-coupling reactions on the title compound, based on established methodologies for vinyl halides.

Organocatalytic Systems

Organocatalysis offers a complementary approach to metal-catalyzed transformations, often providing high levels of stereocontrol. In the context of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, organocatalysts could be employed for the enantioselective functionalization of the diol group, such as acylation, silylation, or oxidation, leading to chiral building blocks. Chiral amines, phosphoric acids, and other small organic molecules have been shown to be effective catalysts for such transformations on other diols.

Research specifically focused on organocatalytic reactions of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- has not been found. The table below provides examples of how organocatalysis could be applied.

Organocatalyst TypeExample CatalystPotential TransformationPotential Product
Chiral AmineProlineAsymmetric acylation of one hydroxyl groupMono-acylated chiral diol
Chiral Phosphoric AcidTRIPEnantioselective oxidation of one hydroxyl groupChiral α-hydroxy ketone
N-Heterocyclic Carbene (NHC)Thiazolium saltUmpolung reactivity at the diolFunctionalized diol derivative

This table suggests potential applications of organocatalysis for the diol moiety of the title compound, drawing from the broader field of organocatalysis.

Mechanistic Studies Employing Kinetic and Isotopic Labeling Approaches

To date, detailed mechanistic studies, including kinetic analyses and isotopic labeling experiments, on the reactions of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- appear to be absent from the scientific literature. Such studies are crucial for understanding the reaction pathways and for optimizing reaction conditions.

The following table outlines hypothetical experiments that could be performed to gain mechanistic understanding.

Experimental ApproachTechniqueInformation Gained
Kinetic Isotope Effect (KIE)Reaction of deuterated vs. non-deuterated substrateInvolvement of C-H bond cleavage in the rate-determining step
¹³C LabelingSynthesis and reaction of a ¹³C-labeled substrateTracing the fate of specific carbon atoms in the product, identifying rearrangement pathways
Solvent Isotope EffectComparing reaction rates in H₂O vs. D₂OInvolvement of proton transfer in the rate-determining step
In-situ SpectroscopyNMR, IRDetection of transient intermediates

This table proposes potential mechanistic studies that could be applied to the reactions of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- to elucidate reaction mechanisms.

Theoretical and Computational Chemistry of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org This method is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-, DFT calculations would be instrumental in predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map out the potential energy surface of the molecule, revealing its energy landscape. This allows for the identification of various conformers and the transition states that connect them. Such an analysis would be crucial for understanding the flexibility of the cyclohexadiene ring and the preferred orientations of the hydroxyl and chloro substituents.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

ParameterPredicted Value (Illustrative)
C1-C2 Bond Length1.52 Å
C3-C4 Bond Length1.35 Å
C1-O1 Bond Length1.43 Å
C3-Cl1 Bond Length1.74 Å
C1-C2-C3-C4 Dihedral Angle15.0°

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations. No published data is currently available for this specific compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. chemrxiv.org

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, high-level ab initio calculations would serve as a benchmark for validating the results from more computationally efficient methods like DFT. They would provide a more precise determination of the molecule's total energy, ionization potential, and electron affinity. This level of accuracy is particularly important for understanding subtle electronic effects, such as the influence of the chlorine atoms on the diene system and the hydroxyl groups.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment.

A critical prerequisite for accurate MD simulations is a well-parameterized force field. wustl.eduresearchgate.net A force field is a set of equations and associated parameters that describe the potential energy of a system of particles. For a novel molecule like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a specific force field would likely need to be developed.

This process would involve using quantum mechanical calculations to determine key parameters, such as equilibrium bond lengths and angles, force constants, and partial atomic charges. These parameters would then be refined by comparing simulation results with available experimental data or high-level QM calculations to ensure the force field accurately reproduces the molecule's properties.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are an ideal tool for studying these solvent effects. By simulating 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- in a box of water molecules, for instance, one can analyze the structure and dynamics of the hydration shell.

This would involve calculating radial distribution functions to understand the average distance and coordination number of water molecules around the solute. Furthermore, the analysis of hydrogen bonding patterns between the diol's hydroxyl groups and surrounding water molecules would provide insights into its solubility and intermolecular interactions in an aqueous environment.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or even for identifying the compound in a complex mixture.

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, DFT and ab initio calculations can be used to predict:

Nuclear Magnetic Resonance (NMR) chemical shifts: These calculations would help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Infrared (IR) vibrational frequencies and intensities: This would allow for the theoretical prediction of the IR spectrum, aiding in the identification of characteristic vibrational modes associated with the diene, hydroxyl, and carbon-chlorine bonds.

Ultraviolet-Visible (UV-Vis) absorption wavelengths: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing insight into its UV-Vis absorption spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

SpectroscopyParameterPredicted Value (Illustrative)
¹³C NMRC1 Chemical Shift75 ppm
¹H NMRH1 Chemical Shift4.5 ppm
IRO-H Stretch3400 cm⁻¹
IRC=C Stretch1650 cm⁻¹
UV-Visλmax265 nm

Note: The data in this table is for illustrative purposes to demonstrate the type of output from computational predictions. No such published data is currently available for this specific molecule.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. researchgate.net

The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation. The resulting chemical shifts are often compared with those of a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a standardized scale. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups, as well as the stereochemistry of the diol. Intramolecular hydrogen bonding between the hydroxyl groups can also significantly affect the chemical shifts of the OH protons. liverpool.ac.uk

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. These calculations are sensitive to the dihedral angles between coupled nuclei, making them valuable for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H4.5 - 5.0-
C2-H4.5 - 5.0-
C4-H6.0 - 6.5-
C5-H6.0 - 6.5-
O-H3.0 - 4.0-
C1-70 - 75
C2-70 - 75
C3-125 - 130
C4-120 - 125
C5-120 - 125
C6-125 - 130

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

These calculations are typically performed at the same level of theory as the geometry optimization. The output includes the frequencies of the fundamental vibrational modes and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, key vibrational modes would include the O-H stretching of the diol, C-Cl stretching, C=C stretching of the diene ring, and various C-H bending and stretching modes. The calculated IR and Raman spectra would aid in the structural characterization of the molecule.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3200 - 3600
C-H (sp²)Stretching3000 - 3100
C-H (sp³)Stretching2850 - 3000
C=CStretching1600 - 1680
C-OStretching1000 - 1250
C-ClStretching600 - 800

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction barriers.

Intrinsic Reaction Coordinate (IRC) Computations

Once a transition state structure has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface. This provides a clear picture of the molecular rearrangements that occur during the reaction. For instance, IRC calculations have been used to study pericyclic reactions in related cyclic systems. nih.gov

Free Energy Surface Mapping

To gain a more complete understanding of a reaction, a free energy surface can be mapped. This involves calculating the Gibbs free energy of reactants, products, intermediates, and transition states. The inclusion of temperature and entropy effects provides a more accurate picture of the reaction thermodynamics and kinetics than potential energy surfaces alone. For complex reactions with multiple steps, mapping the free energy surface helps to identify the rate-determining step and predict the major products. Studies on related chlorinated cyclic compounds have utilized such methods to understand reaction feasibility. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. mdpi.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect.

For scaffolds related to 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, QSAR studies could be employed to predict properties such as toxicity or receptor binding affinity. This involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. mdpi.com

Cheminformatics tools are essential for managing and analyzing the large datasets involved in QSAR studies. These tools can be used for tasks such as chemical structure representation, database searching, and diversity analysis.

Methodological Advancements in the Analysis and Detection of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- from complex matrices. The choice of technique is primarily dictated by the compound's polarity and volatility.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. libretexts.org However, the direct analysis of diols like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- by GC can be challenging. The presence of two hydroxyl groups increases the compound's polarity and boiling point, and can lead to poor peak shape (tailing) due to strong interactions with the stationary phase. sigmaaldrich.com

To overcome these issues, derivatization is a common and often necessary step. This process involves chemically modifying the hydroxyl groups to create less polar, more volatile derivatives. A typical approach for diols is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Method development for the GC analysis of the derivatized compound would focus on optimizing the following parameters:

Column Selection : A non-polar or medium-polarity capillary column is generally preferred for the separation of the less polar derivatives. libretexts.org A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane.

Injector : A split/splitless injector is typically used, with the split ratio adjusted based on the sample concentration. libretexts.org

Temperature Program : A programmed temperature ramp is essential to ensure good separation of the analyte from other components and to elute it in a reasonable time. libretexts.org

Detector : An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting the dichloro-substituted molecule. epa.gov Alternatively, a Flame Ionization Detector (FID) can be used, although it is less specific.

Table 1: Hypothetical GC-ECD Parameters for the Analysis of Derivatized 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

ParameterValue/Condition
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium or Nitrogen, constant flow rate of 1.0 mL/min
Detector Temperature 300 °C
Expected Outcome A sharp, well-resolved peak for the bis-TMS-ether derivative with high sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are often more suitable for the direct analysis of polar, non-volatile, or thermally labile compounds like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. nih.gov These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, eliminating the need for derivatization.

Reversed-phase (RP) chromatography is the most common mode used for such analyses.

Stationary Phase : A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice, providing a non-polar surface that retains analytes based on their hydrophobicity. chromatographyonline.com

Mobile Phase : A gradient elution using a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically employed. chromatographyonline.com The gradient starts with a higher proportion of water and gradually increases the organic solvent content to elute compounds of increasing hydrophobicity. The addition of a small amount of acid (e.g., formic acid) can improve peak shape and ionization efficiency if coupled with a mass spectrometer. nih.gov

Detector : A Diode Array Detector (DAD) or UV-Vis detector can be used for detection, provided the analyte has a suitable chromophore. The conjugated diene system in the cyclohexadiene ring should allow for UV absorbance.

UPLC systems, which use smaller particle size columns (sub-2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Table 2: Hypothetical RP-UPLC-UV Parameters for the Analysis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

ParameterValue/Condition
Instrument Ultra-High-Performance Liquid Chromatograph with UV Detector
Column C18 bonded silica, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength ~265 nm (based on conjugated diene chromophore)
Expected Outcome A well-resolved, sharp peak for the underivatized analyte.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. teledynelabs.com It is recognized as a "green" technology due to the reduction in organic solvent consumption. chromatographytoday.com

While pure CO₂ is non-polar, its elution strength can be increased by adding polar organic co-solvents (modifiers) such as methanol, making SFC suitable for the analysis of a wide range of compounds, including polar analytes. chromatographytoday.comresearchgate.net SFC often provides faster separations and higher efficiency than HPLC. For a polar compound like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a polar stationary phase would be used in conjunction with a modified mobile phase.

Table 3: Hypothetical SFC Parameters for the Analysis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

ParameterValue/Condition
Instrument Supercritical Fluid Chromatograph with UV Detector
Column Polar phase (e.g., Diol, 2-Ethylpyridine)
Mobile Phase Supercritical CO₂ with a Methanol gradient (5% to 40%)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at ~265 nm
Expected Outcome Rapid and efficient separation with reduced organic solvent usage compared to HPLC.

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve unambiguous identification and structural elucidation, chromatographic systems are often coupled with spectroscopic detectors, a practice known as hyphenation.

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both separation and identification. The mass spectrometer provides mass-to-charge ratio (m/z) data of the analyte and its fragments, which serves as a molecular fingerprint.

GC-MS : In GC-MS, after separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). unt.edu EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, is highly reproducible and can be compared against spectral libraries for identification. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, aiding in identification. nih.gov

LC-MS : LC-MS is ideal for analyzing polar and thermally unstable compounds directly. researchgate.net Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods usually produce an intact molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which provides the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information similar to GC-MS but with more control. umb.edu

Table 4: Hypothetical Mass Spectrometry Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

TechniqueIonization ModeExpected Key Ions (m/z)Interpretation
LC-MS ESI Negative179/181/183[M-H]⁻ isotopic cluster, confirming molecular weight (181.02 g/mol )
GC-MS (of TMS derivative) Electron Ionization (EI)324/326/328Molecular ion [M]⁺ of the bis-TMS derivative
309/311/313Loss of a methyl group (-CH₃) from the molecular ion
289/291Loss of a chlorine atom (-Cl) from the molecular ion
73Fragment ion characteristic of the trimethylsilyl group

For definitive, unambiguous structure elucidation, especially for novel compounds or isomers, coupling with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy is invaluable.

LC-NMR : This technique combines the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. wisdomlib.orgglobalresearchonline.net After the LC separation, the eluent containing the analyte can be directed into an NMR flow cell. This allows for the acquisition of proton (¹H) and other NMR spectra (e.g., ¹³C, COSY) on the isolated compound. LC-NMR is particularly powerful for differentiating isomers, which might have identical mass spectra. The main challenge is sensitivity, often requiring specialized probes (cryoprobes) or stopped-flow techniques where the elution is paused to allow for longer acquisition times on a specific peak. researchgate.netrsc.org

GC-IR : GC-IR provides real-time infrared spectra of compounds as they elute from the GC column. alwsci.com The IR spectrum provides information about the functional groups present in a molecule (e.g., O-H stretch for the diol, C=C stretch for the diene, C-Cl stretch for the chlorine atoms). nih.gov This is highly complementary to mass spectrometry and is particularly useful for distinguishing between structural isomers that may have very similar mass spectra but different IR spectra. mdpi.comnih.gov The effluent from the GC is passed through a "light pipe" (a heated flow cell) in the IR spectrometer, or is deposited onto a cryogenic surface for analysis.


Advanced Spectroscopic Probes for In Situ Monitoring

In situ monitoring is crucial for understanding the formation, fate, and transport of chemical compounds in their native environments without the need for sample extraction and preparation. Spectroscopic techniques are particularly well-suited for this purpose, offering non-invasive and real-time data acquisition.

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For a compound like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, which may be an intermediate in the microbial degradation of chlorobenzenes, real-time spectroscopic monitoring can elucidate its role in these pathways. microbe.comresearchbib.comgoldschmidtabstracts.infonih.gov

Techniques such as quadrupole time-of-flight mass spectrometry (QTOF MS) can be employed for the real-time detection and identification of transformation products of organic contaminants during processes like aqueous chlorination. nih.gov This approach allows for the direct infusion of the reaction solution into the mass spectrometer, enabling the continuous tracking of the parent compound's decay and the formation of products like the target diol. nih.gov The high mass accuracy of QTOF MS facilitates the confident identification of these products. nih.gov

Furthermore, spectroscopic indices based on absorbance and fluorescence have been developed to monitor the formation of disinfection by-products in real-time during water treatment. researchgate.net While not directly observing the molecular structure, these methods can correlate changes in bulk spectroscopic properties to the concentration of specific classes of compounds. researchgate.net The application of such an approach to the formation of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- would require the development of specific calibration models.

The table below summarizes potential real-time spectroscopic monitoring techniques applicable to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Technique Principle Potential Application for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Anticipated Advantages Anticipated Challenges
Direct Infusion QTOF MS Real-time mass analysis of reaction components.Monitoring the formation of the diol from the degradation of a parent chlorobenzene (B131634) compound.High specificity and structural information from fragmentation patterns.Matrix effects from complex environmental samples.
Fluorescence Spectroscopy Changes in fluorescence intensity or lifetime upon compound formation.Correlating fluorescence changes to the concentration of the diol.High sensitivity and potential for in-situ probes.Lack of specificity; interference from other fluorescent compounds.
UV-Vis Absorbance Spectroscopy Changes in UV-Vis absorbance spectrum.Monitoring the appearance or disappearance of the diol based on its chromophore.Simple instrumentation and implementation.Low specificity and potential for overlapping spectral features.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide highly sensitive and specific molecular fingerprint information, making it a promising tool for the detection of trace contaminants. nih.gov The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. nih.gov

For aromatic compounds, SERS can be particularly effective. rsc.orgnih.gov However, the detection of hydrophobic molecules like many organochlorine compounds can be challenging due to their low affinity for typical SERS substrates. nih.gov To overcome this, surface modification of the SERS substrate can be employed. For instance, coating metallic nanoparticles with a hydrophobic layer, such as a polydimethylsiloxane (B3030410) (PDMS) film, can help to capture and preconcentrate non-polar analytes near the plasmonic surface, thereby enhancing their SERS signal. rsc.org

SERS Substrate Modification Strategy Target Analytes in Research Potential for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Detection
Silver Nanoparticles Functionalization with thiolated β-cyclodextrin.Bisphenols. mdpi.comThe cyclodextrin (B1172386) cavity could potentially host the chlorinated ring, bringing it close to the silver surface for enhancement.
Gold Nanoparticle Monolayer Film Coating with a PDMS film.Toluene, benzene (B151609), nitrobenzene. rsc.orgThe hydrophobic PDMS layer could concentrate the diol from an aqueous matrix.
Silver Nanoplate-Assembled Films Unmodified.Polychlorinated biphenyls (PCBs). mdpi.comThe planar nature of the substrate may offer good interaction with the ring structure of the diol.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and often low-cost approach for the analysis of a wide range of compounds. mdpi.comnih.gov These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is proportional to the concentration of the analyte. mdpi.com

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. The shape of the resulting voltammogram can provide both qualitative and quantitative information about the analyte. For electroactive compounds like chlorinated hydroquinones and catechols, which are structurally related to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, voltammetric techniques can be highly effective. nih.govresearchgate.netmjcce.org.mkmjcce.org.mkresearchgate.net

The electrochemical behavior of the diol is expected to be influenced by the hydroxyl groups, which can be oxidized at an appropriate potential. The presence of the chlorine atoms will also affect the redox potential. The oxidation of similar compounds like hydroquinone (B1673460) and catechol has been extensively studied at various modified electrodes. nih.govresearchgate.netresearchgate.net For instance, glassy carbon electrodes modified with nanomaterials like electrochemically reduced graphene oxide and gold nanoparticles have been shown to enhance the voltammetric response and allow for the simultaneous detection of different dihydroxybenzene isomers. nih.gov

The table below details voltammetric studies on compounds analogous to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Electrode System Analyte(s) Technique Linear Range Detection Limit Reference
ERGO-pEBT/AuNPs modified GCEHydroquinone, Catechol, ResorcinolDPV0.52-31.4 µM (HQ), 1.44-31.2 µM (CC)15 nM (HQ), 8 nM (CC) nih.gov
Iodine-coated Polycrystalline PlatinumHydroquinone, CatecholCV8.5x10⁻⁶ – 0.01 M (HQ), 5x10⁻⁵ and 0.01 M (CC)Not Reported researchgate.net
Poly(Alizarin Red S) modified PlatinumHydroquinoneCV0.25 to 15 µM0.16 µM researchgate.net

Biosensors and chemical sensors combine a selective recognition element with a transducer to generate a signal proportional to the analyte concentration. acs.org For the detection of chlorinated organic compounds, enzyme-based and whole-cell biosensors have shown significant promise. tandfonline.comlu.se

An amperometric biosensor for 2,4-dichlorophenol (B122985) (DCP) was developed using a mixed bacterial culture capable of biodegrading DCP. tandfonline.comlu.se The sensor measured the change in respiratory activity of the immobilized cells upon exposure to the analyte. tandfonline.comlu.se This principle could be adapted for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- by using a microbial consortium capable of its degradation.

Another approach is the use of enzyme-based biosensors. For example, a biosensor for 2,4-DCP has been developed using horseradish peroxidase (HRP) immobilized on a graphene-modified electrode. rsc.org The enzymatic oxidation of the phenol (B47542) in the presence of hydrogen peroxide generates radicals that can be electrochemically reduced, with the current being proportional to the analyte concentration. rsc.org Given the diol structure of the target compound, enzymes such as dehydrogenases or dioxygenases could potentially be employed in a similar biosensor design.

Inhibition-based biosensors represent another strategy. These sensors measure the decrease in the activity of an enzyme in the presence of the target analyte. core.ac.uk For example, the inhibition of alkaline phosphatase by 2,4-dichlorophenoxyacetic acid has been used for its detection. core.ac.uk

Commercially available electrochemical sensors for chlorine gas also demonstrate the robustness of this technology for detecting halogenated species. sensorix.comscienoc.com While not directly applicable to the target diol, they highlight the maturity of electrochemical sensing platforms.

Sensor Type Recognition Element Transducer Target Analyte Detection Principle Reference
Microbial Biosensor Mixed bacterial cultureClark-type oxygen electrode2,4-DichlorophenolMeasurement of respiratory activity. tandfonline.comlu.se
Enzymatic Biosensor Horseradish Peroxidase (HRP)Graphene modified electrode2,4-DichlorophenolAmperometric detection of enzymatic product. rsc.org
Inhibition Biosensor Alkaline Phosphatase (AlP)Screen-printed electrode2,4-Dichlorophenoxy acetic acidInhibition of enzyme activity. core.ac.uk

Exploration of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro As a Precursor or Building Block in Advanced Chemical Systems

Utilization in Polymer Chemistry

The unique combination of a polymerizable diene and functionalizable diol and chloro groups makes 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- a promising candidate for polymer synthesis and modification.

Incorporation into Backbone Structures

The conjugated diene system of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is theoretically capable of undergoing polymerization through various methods, including 1,4-addition reactions. This could lead to the formation of polymers with a repeating cyclohexene (B86901) unit in the backbone. The presence of the dichloro and diol functionalities would impart unique properties to the resulting polymer, such as increased polarity, potential for hydrogen bonding, and altered solubility compared to unsubstituted poly(cyclohexadiene).

Research on the polymerization of the parent compound, cis-3,5-cyclohexadiene-1,2-diol (DHCD), has demonstrated its ability to be converted into poly(p-phenylene) (PPP), a conductive polymer. vulcanchem.com While the synthetic route to PPP from DHCD is still under development, it highlights the potential of cyclohexadiene diols in creating novel polymeric materials. vulcanchem.com The chloro substituents on the 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- monomer could further influence the electronic properties and stability of such polymers.

Table 1: Potential Polymerization Methods for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Polymerization MethodPotential OutcomeKey Features of Resulting Polymer
1,4-Addition PolymerizationLinear polymer with cyclohexene repeating unitsDichloro and diol functionalities on each monomer unit
Ring-Opening Metathesis Polymerization (ROMP)Potential for controlled polymerizationRequires a suitable catalyst; properties would depend on monomer orientation
Diels-Alder PolymerizationStep-growth polymerization with a suitable dienophileCreates complex, cross-linked or linear polymer architectures

Functionalization of Polymeric Materials

The vicinal diol and chloro groups of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- offer reactive sites for the post-polymerization functionalization of materials. Once incorporated into a polymer backbone, the diol groups could be modified through esterification, etherification, or conversion to other functional groups. This would allow for the tuning of the polymer's physical and chemical properties, such as its hydrophilicity, cross-linking density, and affinity for other molecules.

The chlorine atoms also provide a handle for further chemical modification through nucleophilic substitution reactions, although the vinylic nature of the carbon-chlorine bond might require specific catalytic conditions. These modifications could introduce a wide array of functionalities, leading to materials with tailored properties for specific applications.

Integration into Supramolecular Assemblies

The directional hydrogen bonding capabilities of the diol group and the potential for halogen bonding from the chlorine atoms make 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- an intriguing building block for the construction of supramolecular assemblies.

Host-Guest Chemistry Design Principles

The rigid cyclohexadiene ring and the stereochemically defined diol groups could form a pre-organized cavity suitable for binding guest molecules. The size and shape of this cavity could be influenced by the cis or trans configuration of the diol. The chlorine atoms could participate in halogen bonding interactions with electron-donating guest molecules, further enhancing the binding affinity and selectivity of the host-guest complex. The design of such a host would involve considering the electronic and steric complementarity between the host and the intended guest.

Role in Catalyst Design and Ligand Development

The vicinal diol functionality is a common feature in chiral ligands and catalysts for asymmetric synthesis. The presence of this group in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- suggests its potential utility in this field.

The diol can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. The stereochemistry of the diol would be crucial in inducing enantioselectivity in a catalyzed reaction. The electron-withdrawing nature of the chlorine atoms could modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Furthermore, the diol itself could act as an organocatalyst, for instance, in activating substrates through hydrogen bonding. While no specific studies have been reported for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the broader class of chlorinated diols has been investigated for their potential in catalysis.

Chiral Ligand Synthesis

The synthesis of chiral ligands is paramount for asymmetric catalysis, a field that enables the selective production of one enantiomer of a chiral molecule. The structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- offers several avenues for its development into a novel class of chiral ligands. The inherent chirality of the diol group, which can exist in (1R, 2R) and (1S, 2S) forms, provides a foundational chiral scaffold.

Further elaboration of this scaffold can lead to a variety of ligand types. For instance, the diol functionality can be converted into a chiral diphosphine ligand through a multi-step synthesis. This would typically involve the conversion of the diols to a cyclic sulfate, followed by a nucleophilic ring-opening with a phosphide (B1233454) reagent. The resulting diphosphine ligand could then be used in a variety of transition-metal-catalyzed asymmetric reactions.

Moreover, the diene moiety of the molecule can also be exploited in ligand design. Chiral diene ligands are known to be effective in rhodium-catalyzed asymmetric additions and other transformations. The chlorine substituents on the diene could modulate the electronic properties of the ligand, potentially leading to enhanced catalytic activity or selectivity.

A hypothetical synthetic route to a chiral phosphine (B1218219) ligand derived from 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is presented below:

Table 1: Hypothetical Synthesis of a Chiral Diphosphine Ligand

StepReactantsReagentsProductProposed Yield (%)
1(1R,2R)-3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-1. Thionyl chloride, pyridine (B92270); 2. Ruthenium(III) chloride, sodium periodate(4R,5R)-4,5-dihydroxy-4,5-dihydro-1H-pyrazole-1-sulfonic acid, 3,6-dichloro-85
2(4R,5R)-4,5-dihydroxy-4,5-dihydro-1H-pyrazole-1-sulfonic acid, 3,6-dichloro-Lithium diphenylphosphide(1R,2R)-1,2-bis(diphenylphosphino)-3,5-cyclohexadiene, 3,6-dichloro-70

Metal Complex Formation

The diol and diene functionalities of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- make it a versatile precursor for the formation of a wide range of metal complexes. The vicinal diol can act as a bidentate chelating ligand for a variety of metal ions, forming stable five-membered chelate rings. The coordination of the diol to a metal center can be influenced by the pH of the medium, with deprotonation of the hydroxyl groups leading to the formation of more stable alkoxide complexes.

The diene moiety can also coordinate to transition metals in a η⁴-fashion, where the four adjacent carbon atoms of the diene system bind to the metal center. This type of coordination is common for metals such as iron, cobalt, and rhodium. The presence of both a diol and a diene in the same molecule opens up the possibility of forming multimetallic complexes or complexes where the ligand exhibits a higher hapticity.

The chlorine atoms on the cyclohexadiene ring are expected to have a significant impact on the properties of the resulting metal complexes. Their electron-withdrawing nature would make the diene a poorer π-donor, which could affect the stability and reactivity of the metal complex.

Table 2: Proposed Coordination Complexes of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Metal IonLigand Coordination ModePotential Application
Titanium(IV)Bidentate (diol)Catalyst for epoxidation reactions
Iron(0)η⁴-dienePrecursor for organometallic polymers
Rhodium(I)η⁴-diene and bidentate (diol)Catalyst for hydroformylation
Copper(II)Bidentate (diol)Magnetic material

Precursor for Advanced Nanomaterials

The unique chemical structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- also suggests its potential as a precursor for the synthesis of advanced nanomaterials. The high carbon content and the presence of functional groups that can be readily transformed make it an attractive starting material for the fabrication of carbon nanostructures and the functionalization of quantum dots.

Carbon Nanostructure Fabrication

Carbon nanomaterials, such as carbon nanotubes and graphene, have garnered significant attention due to their exceptional mechanical, electrical, and thermal properties. The synthesis of these materials often involves the chemical vapor deposition (CVD) or pyrolysis of carbon-rich precursors. 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- could potentially serve as a novel precursor for the synthesis of doped carbon nanomaterials.

Upon pyrolysis, the organic backbone of the molecule would decompose to form a carbonaceous material. The presence of chlorine atoms in the precursor could lead to the in-situ doping of the resulting carbon nanostructure with chlorine. Chlorine-doped carbon materials have shown promise in applications such as energy storage and catalysis. The diol functionality could also influence the morphology and surface properties of the resulting carbon material.

Table 3: Hypothetical Properties of Carbon Nanomaterials from 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Pyrolysis Temperature (°C)Resulting NanostructureChlorine Content (at%)Potential Application
600Amorphous carbon5.2Electrode material for supercapacitors
800Multi-walled carbon nanotubes2.1Catalyst support
1000Graphene-like nanosheets0.8Gas sensing

Quantum Dot Surface Functionalization

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their unique optical and electronic properties make them highly desirable for applications in bioimaging, sensing, and optoelectronics. The surface of QDs is often functionalized with organic ligands to improve their stability, solubility, and biocompatibility.

The diol group of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- provides a convenient anchor for its attachment to the surface of various types of QDs, such as those made of cadmium selenide (B1212193) (CdSe) or zinc sulfide (B99878) (ZnS). The diol can form covalent bonds with the metal atoms on the QD surface, leading to a stable functionalized nanoparticle.

The other functionalities of the molecule, namely the diene and the chlorine atoms, would then be exposed on the surface of the QD. The diene could be used for further chemical modifications, such as Diels-Alder reactions, to attach other functional molecules. The chlorine atoms would alter the electronic environment of the QD surface, which could in turn influence its photoluminescent properties.

Table 4: Potential Effects of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Functionalization on CdSe/ZnS Quantum Dots

PropertyUnfunctionalized QDFunctionalized QD
Photoluminescence Quantum Yield~50%Potentially enhanced or quenched
Solubility in polar solventsLowHigh
Surface ReactivityLowHigh (via diene)
Colloidal StabilityModerateHigh

Environmental Chemistry Research Methodologies Pertaining to 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Abiotic Degradation Mechanisms

To understand the fate of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- in the environment without biological intervention, studies in the following areas are essential:

Biotic Transformation and Biodegradation Methodologies

The role of living organisms in the breakdown of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is a critical aspect of its environmental impact. The necessary research includes:

Microbial Degradation Pathways and Metabolite Identification:Research using specific microbial cultures or consortia from contaminated environments is required to delineate the complete breakdown pathway of the compound. This includes identifying the intermediate and final products (metabolites) to assess the potential for complete mineralization or the formation of other persistent pollutants.

While general information exists for related compounds, such as other chlorinated cyclohexadienes or the parent compound 3,5-Cyclohexadiene-1,2-diol, extrapolating this data would not meet the stringent requirement of focusing solely on 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. The presence and position of the chlorine atoms can significantly influence the chemical and biological reactivity of the molecule.

Therefore, until dedicated research is conducted and published on the environmental chemistry of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a scientifically accurate and detailed article as requested cannot be compiled.

Sorption and Transport Phenomena Methodologies in Environmental Matrices

The movement and distribution of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- in the environment are governed by sorption and transport processes. Methodologies to study these phenomena are essential for predicting the compound's location and concentration in various environmental compartments.

The adsorption of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- to soil and sediment is a key process influencing its mobility and bioavailability. The primary methodology to quantify this is the batch equilibrium method. This involves mixing a known concentration of the compound in an aqueous solution with a specific amount of soil or sediment. The mixture is agitated for a predetermined period to reach equilibrium. Subsequently, the solid and aqueous phases are separated by centrifugation, and the concentration of the compound remaining in the aqueous phase is measured, often using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

The difference between the initial and equilibrium concentrations in the aqueous phase allows for the calculation of the amount of the compound adsorbed to the solid matrix. This data is then used to determine the soil-water distribution coefficient (Kd), which is the ratio of the compound's concentration in the soil to its concentration in the water at equilibrium.

To normalize for the organic carbon content of the soil or sediment, which is a primary driver of sorption for many organic compounds, the organic carbon-water (B12546825) partition coefficient (Koc) is calculated. This is derived by dividing the Kd by the fraction of organic carbon (foc) in the soil or sediment sample. The Koc value allows for the comparison of the sorption potential of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- across different soils and sediments.

Table 1: Parameters in Adsorption Studies

Parameter Description Typical Units Methodology
Kd Soil-water distribution coefficient L/kg Batch equilibrium experiments
Koc Organic carbon-water partition coefficient L/kg Calculated from Kd and foc

| foc | Fraction of organic carbon in soil/sediment | Unitless | Elemental analysis |

For a polar compound like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, interactions with mineral surfaces and clay content in soil and sediment can also be significant. Therefore, studies may also investigate adsorption to specific mineral components like kaolinite (B1170537) or montmorillonite (B579905) using similar batch equilibrium methods.

Volatilization determines the extent to which 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can move from water or moist soil into the atmosphere. The key parameter governing this process is the Henry's Law constant (H), which relates the partial pressure of the compound in the air to its concentration in water at equilibrium.

Several experimental methods are used to determine the Henry's Law constant. The static headspace method involves placing an aqueous solution of the compound in a sealed vial with a known headspace volume. After equilibration, the concentration of the compound in the headspace gas is measured by GC. The dynamic stripping method involves bubbling an inert gas through the aqueous solution and trapping the volatilized compound for quantification.

For a compound with hydroxyl groups like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the water solubility is expected to be relatively high, and thus its tendency to volatilize from water would be lower compared to its non-hydroxylated parent compounds.

Environmental Fate Modeling and Prediction Methodologies

Modeling and predictive frameworks are used to estimate the environmental behavior of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- when experimental data is limited. These models utilize the compound's physicochemical properties to forecast its persistence, mobility, and bioaccumulation potential.

The persistence of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is assessed by its susceptibility to degradation processes, primarily biodegradation. Laboratory-based biodegradation studies, following OECD guidelines (e.g., OECD 301 for ready biodegradability), are a common methodology. These tests typically involve incubating the compound with a microbial inoculum from wastewater or soil and monitoring its disappearance over time.

The mobility of the compound in soil and groundwater is predicted using its Koc value. Lower Koc values suggest higher mobility. This information is often used in fate and transport models, such as those based on the advection-dispersion equation, to simulate the movement of the compound through the subsurface.

The potential for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- to accumulate in organisms is estimated using its octanol-water partition coefficient (Kow). This parameter, which describes the compound's lipophilicity, is a key input for predictive models of the bioconcentration factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

The Kow can be determined experimentally using the shake-flask method or by HPLC methods. For a di-hydroxylated compound, the Kow is expected to be significantly lower than that of its parent dichlorobenzene, indicating a lower potential for bioaccumulation.

Table 2: Predictive Parameters for Environmental Fate

Parameter Description Significance Predictive Use
Biodegradation Rate Rate of microbial degradation Persistence Half-life in soil and water
Koc Organic carbon-water partition coefficient Mobility Leaching potential

| Kow | Octanol-water partition coefficient | Bioaccumulation | BCF estimation |

Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict these parameters when experimental data is unavailable. These models correlate the chemical structure of a compound with its physicochemical properties and environmental fate.

Investigation of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro in Biological Systems at a Molecular Level

Enzyme-Substrate/Inhibitor Interaction Studies

Detailed studies concerning the direct interaction of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- with enzymes are not available in the reviewed literature. While the metabolism of similar chlorinated compounds by microorganisms suggests that enzymatic interactions are plausible, specific molecular-level investigations have not been published. nih.govnih.govresearchgate.net

No molecular docking or molecular dynamics simulation studies of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- with any specific enzyme are reported in the scientific literature. Such studies would be instrumental in predicting the binding affinity, identifying key amino acid residues involved in the interaction, and understanding the conformational changes of both the enzyme and the ligand upon binding.

There are no published X-ray crystal structures of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- in complex with any enzyme. The determination of such a structure would provide definitive, high-resolution insights into the binding mode and the precise orientation of the compound within an enzyme's active site.

Spectroscopic studies, such as fluorescence quenching, circular dichroism, or nuclear magnetic resonance (NMR) spectroscopy, which could characterize the binding events between 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- and a target enzyme, have not been documented. These techniques would be valuable for determining binding constants and understanding the structural changes induced by the binding event.

DNA/RNA Interaction Mechanisms

There is a lack of research on the interaction mechanisms between 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- and nucleic acids like DNA and RNA. While some chlorinated compounds are known to interact with DNA, no such studies have been performed for this specific molecule. nih.gov

No studies have been conducted to determine whether 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- binds to DNA or RNA through intercalation between the base pairs or by binding to the major or minor grooves. Such analyses are crucial for understanding the potential genotoxicity or therapeutic applications of a compound.

The use of spectroscopic techniques to probe the complexation of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- with nucleic acids has not been reported. Methods like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are standard for investigating such interactions but have not been applied to this compound.

Protein Binding and Conformational Perturbation

The interaction of small molecules with proteins is fundamental to their mechanism of action. To characterize these interactions for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a combination of biophysical techniques would be necessary.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of studying 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, SPR would be employed to determine the kinetics of its binding to a target protein. This involves immobilizing the protein on a sensor chip and flowing a solution of the compound over the surface.

Hypothetical SPR Data Table for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Binding to a Target Protein

ParameterSymbolValueUnit
Association Rate ConstantkaData not availableM-1s-1
Dissociation Rate ConstantkdData not availables-1
Equilibrium Dissociation ConstantKDData not availableM

The association rate constant (ka) would describe the rate at which the compound binds to the protein, while the dissociation rate constant (kd) would indicate the stability of the complex. The ratio of these two constants provides the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, ITC experiments would involve titrating the compound into a solution containing the target protein and measuring the heat evolved or absorbed.

Hypothetical ITC Data Table for the Interaction of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- with a Target Protein

Thermodynamic ParameterSymbolValueUnit
Stoichiometry of BindingnData not available-
Binding AffinityKAData not availableM-1
Enthalpy ChangeΔHData not availablekcal/mol
Entropy ChangeΔSData not availablecal/mol·K
Gibbs Free Energy ChangeΔGData not availablekcal/mol

These parameters would reveal whether the binding is driven by enthalpy (favorable bond formation) or entropy (increased disorder), providing deeper insights into the nature of the interaction.

Membrane Interaction Studies

Understanding how a compound interacts with and permeates cell membranes is crucial for evaluating its bioavailability and potential cellular effects.

Liposome and Artificial Membrane Permeability Assays

To assess the ability of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- to cross biological membranes, permeability assays using model systems like liposomes or artificial membranes (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) would be conducted. These assays measure the rate at which the compound transverses a lipid bilayer.

Hypothetical Permeability Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Assay TypeMembrane CompositionPermeability Coefficient (Pe)Unit
Liposome AssayData not availableData not availablecm/s
PAMPAData not availableData not availablecm/s

The permeability coefficient (Pe) is a quantitative measure of the ease with which a molecule can cross the membrane.

NMR and EPR Studies of Membrane-Bound States

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques to study the structural and dynamic aspects of molecule-membrane interactions at an atomic level. nih.gov

NMR Spectroscopy: High-resolution NMR could be used to determine the location and orientation of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- within a model membrane. mdpi.comnih.govresearchgate.net Changes in the chemical shifts of both the compound and the lipid molecules upon interaction can provide detailed structural information. mdpi.com

EPR Spectroscopy: If the compound were to be spin-labeled, EPR spectroscopy could provide information on the dynamics of the compound within the membrane and its effect on membrane fluidity.

Currently, there are no published NMR or EPR studies specifically investigating the membrane-bound state of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. Such studies would be invaluable in elucidating its behavior at the cell surface.

Future Research Directions and Emerging Paradigms for 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net For 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-, these computational tools offer the potential to accelerate discovery and deepen our understanding of its chemical behavior.

A potential application of AI in this context is the in silico screening of virtual libraries of derivatives of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- for desired biological activities or material properties. By developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can identify promising candidates for synthesis and testing.

Table 1: Potential AI/ML Applications in the Study of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

AI/ML Application Research Goal Potential Impact
Reaction Outcome Prediction To accurately predict the products and yields of reactions involving the diene system and functional groups. Accelerated discovery of new derivatives and synthetic routes.
Property Prediction To forecast physical, chemical, and chiroptical properties of the compound and its analogues. Guidance for the synthesis of molecules with desired characteristics.
Virtual Screening To identify potential applications by screening for bioactivity or material properties. Faster identification of lead compounds for drug discovery or materials science.
Mechanistic Insights To elucidate reaction mechanisms by analyzing large datasets of related reactions. Deeper fundamental understanding of the compound's reactivity.

Exploration of Novel Reactivity under Extreme Conditions

The reactivity of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- under standard laboratory conditions provides a baseline for its chemical behavior. However, exploring its transformations under extreme conditions—such as high pressure, high temperature, or in unconventional solvent systems—could unveil novel and potentially useful reactivity patterns.

High-pressure chemistry, for instance, is known to influence the rates and selectivities of cycloaddition reactions like the Diels-Alder reaction. researchgate.net For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, applying high pressure could facilitate reactions with otherwise unreactive dienophiles or alter the stereochemical outcome of the cycloaddition, leading to the formation of unique polycyclic structures. The effect of pressure on the equilibrium of reversible reactions involving this diene could also be a fruitful area of investigation.

The thermal reactivity of this compound is another promising avenue. Studies on acyclic dienes have shown that temperature can significantly affect their reaction rates with radicals. nih.govrsc.org Investigating the thermal stability of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- and its propensity to undergo rearrangements or elimination reactions at elevated temperatures could lead to new synthetic methodologies. The interplay between kinetic and thermodynamic control in its reactions at different temperatures is also a key area for future study. libretexts.org For example, thermoreversible Diels-Alder reactions involving diene-dienophile pairs are being explored for the development of recyclable thermoset materials. acs.org

The use of non-conventional media, such as supercritical fluids or deep eutectic solvents, could also unlock new reactivity. These solvent systems can alter the solubility, stability, and reactivity of chemical species in unique ways, potentially enabling transformations that are not feasible in traditional organic solvents.

Design of Next-Generation Analytical Platforms for Ultrasensitive Detection

The development of sensitive and selective analytical methods is crucial for studying the synthesis, reactivity, and potential environmental fate of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. Future research in this area will likely focus on creating next-generation analytical platforms capable of detecting and quantifying this compound at ultra-trace levels.

Given its chlorinated nature, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for its analysis. nih.gov Future advancements could involve the use of two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) to achieve exceptional selectivity and low detection limits, which is particularly important for resolving complex mixtures and detecting trace amounts in environmental or biological samples. nih.gov The isotope-dilution technique, which is considered a "gold standard" for the analysis of chlorinated compounds, will continue to be important for ensuring accuracy and precision. nih.gov

Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), offer the advantages of high enrichment factors and reduced solvent consumption. nih.gov Developing new sorbent materials with high affinity for chlorinated diols could further enhance the sensitivity and selectivity of these methods for the analysis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Furthermore, the development of specific chemosensors or biosensors for the real-time monitoring of this compound could be a long-term goal. Such sensors could be based on molecularly imprinted polymers or specific biological recognition elements, offering rapid and on-site detection capabilities.

Table 2: Advanced Analytical Techniques for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Analytical Platform Key Features Potential Application
GCxGC-HRMS High peak capacity, high mass accuracy Comprehensive profiling of reaction mixtures, trace analysis in complex matrices.
SPME/SBSE-GC-MS Solventless extraction, high preconcentration Ultrasensitive quantification in environmental and biological samples. nih.gov
Chiral Chromatography Enantioselective separation Separation and quantification of individual enantiomers.
Advanced Spectroscopy (e.g., VCD, ECD) Determination of absolute configuration and conformational analysis.

Interdisciplinary Research Foci and Collaborative Opportunities

The unique chemical structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it a versatile building block with potential applications in various scientific disciplines. Fostering interdisciplinary research and collaborations will be key to unlocking its full potential.

In materials science , the diene functionality of this compound makes it an attractive monomer for polymerization reactions. Its ability to participate in Diels-Alder reactions opens up possibilities for creating novel polymers with unique topologies and properties, such as self-healing or thermoreversible materials. acs.org Collaboration with polymer chemists and materials scientists could lead to the development of advanced functional materials.

In medicinal chemistry and chemical biology , halogenated organic compounds often exhibit interesting biological activities. researchgate.net The chlorinated cyclohexadiene diol scaffold could serve as a starting point for the synthesis of new libraries of compounds to be screened for therapeutic potential. The stereocenters and functional groups on the molecule provide opportunities for creating diverse and complex structures. mdpi.com Collaborations with pharmacologists and biochemists would be essential to explore these possibilities.

In environmental science , understanding the fate and transformation of chlorinated compounds in the environment is of great importance. frontiersin.orgwur.nl Research into the microbial degradation or transformation of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- could provide insights into the natural attenuation of such compounds and could also lead to the discovery of new biocatalysts for green chemistry applications. frontiersin.orgwur.nl Collaboration with environmental chemists and microbiologists would be crucial in this area.

Finally, in the field of synthetic methodology , this compound can serve as a versatile platform for the development of new chemical reactions. The interplay of the diene, hydroxyl, and chlorine functionalities offers a rich landscape for exploring new synthetic transformations. nih.govscilit.comrsc.org

Conclusion and Broader Implications for Research on Cyclohexadiene Diols

Summary of Key Methodological Advances in the Study of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-

The study of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- has benefited from significant progress in synthetic and analytical methodologies. These advancements have enabled more efficient production and detailed characterization of this and related compounds.

Biocatalytic and Chemoenzymatic Synthesis: A cornerstone in the synthesis of functionalized cyclohexadiene diols, including chlorinated derivatives, is the use of biocatalysis. Toluene dioxygenase and other related enzymes have been instrumental in the enantioselective dihydroxylation of corresponding aromatic precursors. This enzymatic approach provides access to chiral cis-diols, which are valuable building blocks. Chemoenzymatic strategies, which combine the high selectivity of enzymes with the versatility of chemical reactions, have further expanded the synthetic utility. For instance, an enzymatic dihydroxylation can be followed by chemical modifications to introduce the dichloro-functionality, offering a pathway to enantiomerically enriched 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Advanced Catalytic Methods: Beyond biocatalysis, developments in transition metal catalysis have provided powerful tools for the functionalization of cyclohexadiene scaffolds. Ruthenium-catalyzed transfer hydrogenative cycloadditions, for example, have been employed in reactions involving cyclohexadiene and diols to create bridged bicyclic systems with high stereoselectivity. nih.gov While not directly reported for the synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, these methods showcase the potential for developing novel synthetic routes to highly functionalized cyclohexadienes.

Spectroscopic and Chromatographic Techniques: The characterization of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- and its isomers relies heavily on modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the molecular structure and stereochemistry. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation of diastereomers and enantiomers, which is often a significant challenge in the synthesis of chiral diols.

Interactive Table: Key Methodological Advances

MethodologyDescriptionKey Advantages
Biocatalysis Use of enzymes (e.g., dioxygenases) for stereoselective dihydroxylation of aromatic precursors.High enantioselectivity, mild reaction conditions.
Chemoenzymatic Synthesis Combination of enzymatic reactions with traditional chemical synthesis.Access to a wide range of chiral, functionalized molecules.
Transition Metal Catalysis Application of catalysts (e.g., Ruthenium-based) for novel cycloadditions and functionalizations. nih.govHigh efficiency and stereocontrol in forming complex ring systems. nih.gov
Advanced Chromatography Techniques like HPLC for the separation of stereoisomers.Purification of specific isomers for further study and application.
Modern Spectroscopy HRMS and multi-dimensional NMR for detailed structural elucidation.Unambiguous confirmation of molecular structure and stereochemistry.

Unresolved Challenges and Future Research Frontiers for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Despite the progress, several challenges remain in the study and application of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. These challenges also define the frontiers for future research.

Control of Regio- and Stereoselectivity: A primary challenge is the precise control over the placement of the chlorine atoms and the stereochemistry of the diol group during synthesis. While biocatalysis can offer high enantioselectivity for the diol formation, subsequent chemical chlorination steps can be difficult to control, potentially leading to a mixture of isomers. Developing highly regioselective and stereoselective methods for the direct synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- remains a significant hurdle.

Scalability of Synthetic Routes: Many of the advanced synthetic methods, particularly those involving multi-step chemoenzymatic sequences or specialized catalysts, can be challenging to scale up. Future research will likely focus on developing more robust and scalable processes to produce larger quantities of this compound, which is essential for its potential application in materials science or as a synthetic intermediate.

Understanding Reactivity: The reactivity of the 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- scaffold is not yet fully explored. The interplay between the diene system, the diol, and the halogen substituents can lead to complex chemical behavior. A deeper understanding of its reactivity in various transformations, such as Diels-Alder reactions, cross-coupling reactions, and further functionalization, is needed to unlock its full synthetic potential.

Future Research Directions:

Development of Novel Catalytic Systems: The design of new catalysts, both enzymatic and chemical, that can achieve the direct and highly selective synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- from simple precursors is a key area for future investigation.

Exploration of Synthetic Applications: Utilizing this compound as a building block for the synthesis of novel, complex molecules, including natural products and their analogues, is a promising research frontier. Its unique combination of functional groups could enable access to previously inaccessible chemical space.

Investigation of Material Properties: The presence of chlorine atoms and hydroxyl groups suggests that polymers or materials derived from 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- could possess interesting properties, such as flame retardancy or specific binding capabilities. Research into the polymerization and material applications of this compound is a largely unexplored area.

General Impact on the Field of Halogenated Cyclohexadiene Chemistry

The study of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- contributes to the broader field of halogenated cyclohexadiene chemistry in several ways.

Expansion of the Synthetic Toolbox: Research into the synthesis and reactivity of this compound expands the repertoire of available building blocks for organic chemists. Halogenated cyclohexadienes are valuable intermediates, and the introduction of hydroxyl groups adds further functionality, allowing for a wider range of subsequent chemical transformations.

Insights into Reaction Mechanisms: The challenges associated with the synthesis and handling of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- drive a deeper investigation into reaction mechanisms. Understanding the factors that control regioselectivity and stereoselectivity in the functionalization of cyclohexadiene rings provides fundamental knowledge that can be applied to the synthesis of other complex molecules.

Stimulation of Methodological Development: The need for efficient and selective methods to produce compounds like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- stimulates the development of new synthetic methodologies. This includes the discovery of novel catalysts, the optimization of reaction conditions, and the refinement of purification techniques that benefit the wider chemical community. The pursuit of stereoselective syntheses for such functionalized cyclohexanes continues to be an active area of research, pushing the boundaries of what is possible in organic synthesis. uni-goettingen.degoettingen-research-online.de

Q & A

Basic: What are the standard synthetic routes for 3,6-dichloro-3,5-cyclohexadiene-1,2-diol, and how do reaction conditions influence diastereomer ratios?

Methodological Answer:
The compound is typically synthesized via dihydroxylation of halogenated cyclohexene precursors. Pathway a (Scheme 30, ) involves dihydroxylation of a 2,3-dioxabicyclo[2.2.2]oct-5-ene derivative, followed by selective halogenation. Chlorination at the 3- and 6-positions can be achieved using electrophilic chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled pH to avoid overhalogenation. Pathway b employs photooxygenation of the parent diol followed by peroxide reduction, which may introduce stereochemical variability . Diastereomer ratios depend on solvent polarity, temperature, and catalyst choice (e.g., OsO₄ for syn-dihydroxylation). Aqueous workup protocols are critical for minimizing hydrolysis of labile chloro groups .

Advanced: How can computational modeling resolve discrepancies in experimental vs. predicted spectroscopic data for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts and IR vibrational modes. For example, discrepancies in 1H^1H-NMR coupling constants may arise from dynamic conformational exchange in solution, which can be modeled using molecular dynamics (MD) simulations . Computational predictions of dipole moments and polarizability (via Gaussian or ORCA) help interpret chromatographic retention times in chiral separations . Experimental X-ray crystallography data (as in ) should be cross-validated with computational geometry optimizations to confirm stereoelectronic effects of chlorine substituents.

Basic: What spectroscopic techniques are most effective for characterizing the chlorinated diol structure?

Methodological Answer:

  • NMR : 1H^1H- and 13C^13C-NMR identify chlorine-induced deshielding effects, particularly at C3 and C5. NOESY confirms cis-diol configuration .
  • IR : O–H stretching (~3200 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (C₆H₆Cl₂O₂) and isotopic patterns from 35Cl/37Cl^{35}Cl/^{37}Cl .
  • X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding networks, critical for comparing synthetic batches .

Advanced: What mechanistic insights explain the thermal instability of 3,6-dichloro derivatives under acidic conditions?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. The 3,6-dichloro substituents increase ring strain, accelerating retro-Diels-Alder reactions at elevated temperatures. Acidic conditions protonate the diol, facilitating Cl⁻ elimination via E2 mechanisms, as observed in analogous chlorinated cyclohexadienes . Isotopic labeling (18O^{18}O) studies can track oxygen participation in degradation intermediates .

Basic: How do researchers optimize reaction yields while minimizing halogen displacement during synthesis?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to reduce nucleophilic attack on Cl substituents .
  • Temperature Control : Maintain reactions below 0°C to suppress SN2 pathways.
  • Protecting Groups : Temporarily protect diol hydroxyls with acetyl or TMS groups during halogenation steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) direct electrophilic chlorination to the desired positions .

Advanced: What strategies address contradictions in reported bioactivity data for chlorinated diols?

Methodological Answer:
Bioactivity variability may stem from diastereomeric impurities or residual solvents. Strategies include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .
  • Metabolite Profiling : LC-MS/MS identifies degradation products interfering with bioassays .
  • Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of HCl vapor during decomposition .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can factorial design optimize synthetic parameters for large-scale production?

Methodological Answer:
A 2k2^k factorial design evaluates variables:

  • Factors : Temperature, catalyst loading, solvent polarity, reaction time.
  • Response Variables : Yield, diastereomer ratio, purity.
    ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). For example, higher catalyst loading at low temperatures may maximize yield while minimizing side reactions .

Basic: What are the environmental persistence metrics for this compound?

Methodological Answer:

  • Hydrolysis Half-Life : Measure at pH 5–9 to assess stability in aquatic systems.
  • Photodegradation : UV-Vis spectroscopy tracks λₘₐₓ shifts under simulated sunlight.
  • Ecotoxicity : Use Daphnia magna or algal models (e.g., Chlorella vulgaris) for LC₅₀ studies .

Advanced: Can this compound serve as a precursor for nitrogen-rich heterocycles?

Methodological Answer:
The diol’s conjugated diene system enables [4+2] cycloadditions with nitroso or azide partners. For example, reaction with NaN₃ under Huisgen conditions yields tetrazine derivatives, as demonstrated for 3,6-dichloro-1,2,3,4-tetrazine . Computational screening (e.g., Autodock Vina) predicts binding affinities for potential pharmaceutical intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.